molecular formula C8H16N2O B1493193 (6-Amino-6-azaspiro[3.4]octan-8-yl)methanol CAS No. 2097955-97-8

(6-Amino-6-azaspiro[3.4]octan-8-yl)methanol

Cat. No. B1493193
CAS RN: 2097955-97-8
M. Wt: 156.23 g/mol
InChI Key: CWQGZUOJPRRMTC-UHFFFAOYSA-N
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Description

“(6-Amino-6-azaspiro[3.4]octan-8-yl)methanol” is a chemical compound with the IUPAC name (6-azaspiro [3.4]octan-8-yl)methanol hydrochloride . It has a molecular weight of 177.67 .


Molecular Structure Analysis

The InChI code for this compound is provided in the search results, which can be used to generate its molecular structure .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature .

Scientific Research Applications

Novel Synthetic Methods

  • Adamovskyi et al. (2014) described a unique rearrangement of a 1-oxa-6-azaspiro[2.5]octane derivative, leading to novel 5-substituted 2-azabicyclo[3.1.0]hexanes, highlighting a synthetic application in creating N-Boc-2,3-methano-β-proline through a three-step synthesis from easily available reagents (Adamovskyi et al., 2014).

Catalytic Applications

  • Ozcubukcu et al. (2009) reported on a tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ligand forming a stable complex with CuCl, which efficiently catalyzes the Huisgen 1,3-dipolar cycloaddition, showcasing the ligand's notable catalytic properties (Ozcubukcu et al., 2009).

Development of Amino Acids and Peptides

  • Radchenko et al. (2010) synthesized novel amino acids, including 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid, which added to the family of sterically constrained amino acids, contributing to the fields of chemistry, biochemistry, and drug design (Radchenko et al., 2010).

Biochemical Applications

  • Suter et al. (2000) focused on the synthesis of methyl N-(1-aza-6-oxaspiro[2.5]oct-1-en-2-yl)-L-prolinate, a novel class of dipeptide synthons, which demonstrated potential for use in peptide synthesis and highlighted its utility in creating nonapeptides analogous to antibiotic peptides (Suter et al., 2000).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word “Warning”. The hazard statements associated with it are H315, H319, and H335 .

properties

IUPAC Name

(6-amino-6-azaspiro[3.4]octan-8-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c9-10-4-7(5-11)8(6-10)2-1-3-8/h7,11H,1-6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWQGZUOJPRRMTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CN(CC2CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6-Amino-6-azaspiro[3.4]octan-8-yl)methanol
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(6-Amino-6-azaspiro[3.4]octan-8-yl)methanol
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(6-Amino-6-azaspiro[3.4]octan-8-yl)methanol
Reactant of Route 4
(6-Amino-6-azaspiro[3.4]octan-8-yl)methanol
Reactant of Route 5
(6-Amino-6-azaspiro[3.4]octan-8-yl)methanol
Reactant of Route 6
(6-Amino-6-azaspiro[3.4]octan-8-yl)methanol

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